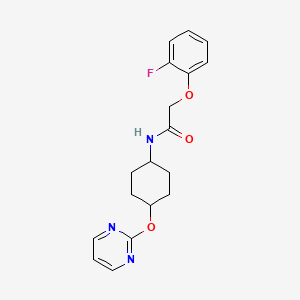
2-(2-fluorophenoxy)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-fluorophenoxy)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide is a chemical compound that has gained significant attention in scientific research over the years. This compound is commonly referred to as "compound 1" and is used in various scientific studies due to its unique properties.
Mécanisme D'action
The mechanism of action of compound 1 involves its ability to inhibit certain enzymes. Specifically, it has been found to inhibit the activity of the enzyme phosphodiesterase 10A (PDE10A), which is involved in the regulation of various physiological processes such as movement and cognition.
Biochemical and Physiological Effects
The inhibition of PDE10A by compound 1 has been found to have various biochemical and physiological effects. For example, it has been found to improve cognitive function in animal models of Alzheimer's disease. It has also been found to improve motor function in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using compound 1 in lab experiments is its potent inhibitory activity against PDE10A. This makes it a valuable tool for studying the role of this enzyme in various physiological processes. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research involving compound 1. One area of interest is the development of drugs based on this compound for the treatment of various diseases. Another area of interest is the study of the role of PDE10A in various physiological processes, and the potential use of compound 1 as a tool for studying this enzyme. Finally, there is also interest in the development of new synthesis methods for compound 1 and related compounds, which could lead to the discovery of new drugs and other useful compounds.
Méthodes De Synthèse
The synthesis method of compound 1 involves several steps. The first step is the preparation of 2-fluorophenol, which is then reacted with 1,4-cyclohexanedione to form 2-(2-fluorophenyl)-1,4-cyclohexanedione. This intermediate is then reacted with pyrimidine-2-ol to form 2-(2-fluorophenyl)-1-(pyrimidin-2-yloxy)hexane-1,6-dione. Finally, this intermediate is reacted with N-(tert-butoxycarbonyl)-cyclohexylamine to form the desired product, 2-(2-fluorophenoxy)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide.
Applications De Recherche Scientifique
Compound 1 has been used in various scientific studies due to its unique properties. One of the main applications of this compound is in the field of medicinal chemistry. It has been found to exhibit potent inhibitory activity against certain enzymes, making it a potential candidate for the development of drugs to treat diseases such as cancer and Alzheimer's.
Propriétés
IUPAC Name |
2-(2-fluorophenoxy)-N-(4-pyrimidin-2-yloxycyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3/c19-15-4-1-2-5-16(15)24-12-17(23)22-13-6-8-14(9-7-13)25-18-20-10-3-11-21-18/h1-5,10-11,13-14H,6-9,12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNOOSHZBPOJAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)COC2=CC=CC=C2F)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

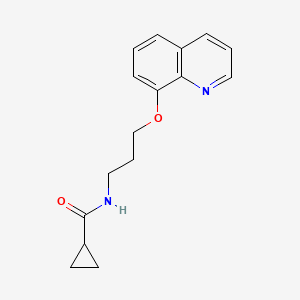
![4-(4-methylbenzyl)-5-[1-(2-thienylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2972246.png)
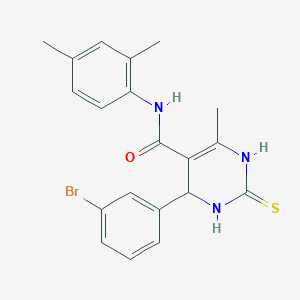

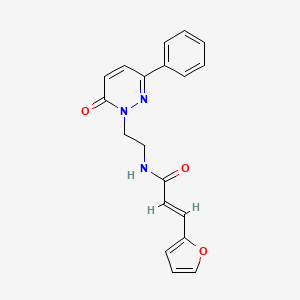
![N,6-dimethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2972252.png)
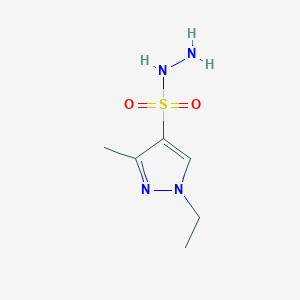



![2-[(2-Chlorophenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2972259.png)


